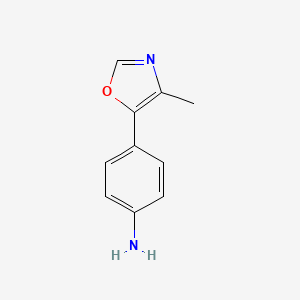

4-(4-Methyl-1,3-oxazol-5-yl)aniline

Description

Contextualization within the Field of Heterocyclic Organic Chemistry

Heterocyclic organic chemistry is a vast and vital branch of chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. Oxazoles are a class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. wikipedia.orgresearchgate.net The oxazole (B20620) ring is a key structural motif found in numerous natural products and synthetic compounds with diverse applications. thepharmajournal.comderpharmachemica.com The aniline (B41778) moiety, a benzene (B151609) ring substituted with an amino group, is a fundamental building block in the synthesis of dyes, polymers, and pharmaceuticals. ontosight.ai The compound 4-(4-Methyl-1,3-oxazol-5-yl)aniline, therefore, combines these two important structural features, making it a subject of academic interest.

Significance of Oxazole-Aniline Scaffolds in Academic Research

The fusion of oxazole and aniline rings into a single molecular scaffold has garnered considerable attention from the research community. This interest stems from the wide array of biological activities exhibited by compounds containing these motifs. researchgate.netnih.gov Oxazole derivatives are known to possess anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. thepharmajournal.combenthamscience.com The aniline portion of the molecule can also contribute to its biological profile and provides a reactive handle for further chemical modifications. The specific arrangement of the methyl group on the oxazole ring and the linkage to the aniline ring in this compound creates a unique electronic and steric environment that can influence its chemical reactivity and biological interactions.

Historical Overview of Research on this compound and Related Derivatives

While the first synthesis of the parent oxazole ring was recorded in the 19th century, extensive research into its derivatives gained momentum during World War II in connection with the study of penicillin, which was initially thought to contain an oxazole core. derpharmachemica.com The synthesis and study of specific oxazole-aniline derivatives have been more recent endeavors, driven by the search for new bioactive compounds. Research on related structures, such as 1,3-oxazole sulfonamides, has demonstrated that derivatives of halogenated and alkyl-substituted anilines can exhibit potent and selective inhibitory effects on certain cancer cell lines. acs.org The exploration of various synthetic routes to oxazole heterocycles, including C-H/C-N bond functionalization of benzylamines, highlights the ongoing efforts to assemble structurally diverse oxazole scaffolds efficiently. scilit.com

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is justified by its potential as a versatile building block in medicinal chemistry and materials science. thepharmajournal.com The presence of both a nucleophilic amino group and an aromatic oxazole ring system allows for a wide range of chemical transformations, enabling the synthesis of a library of derivatives. pharmaguideline.com The study of its structure-activity relationships (SAR) can provide valuable insights for the rational design of new therapeutic agents. benthamscience.com Furthermore, understanding the fundamental chemical and physical properties of this compound, such as its spectroscopic characteristics and reactivity patterns, contributes to the broader knowledge base of heterocyclic chemistry.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and its parent compound, 4-(1,3-oxazol-5-yl)aniline (B89473).

| Property | This compound | 4-(1,3-oxazol-5-yl)aniline |

| Molecular Formula | C10H10N2O uni.lu | C9H8N2O nih.gov |

| Molecular Weight | 174.20 g/mol | 160.17 g/mol sigmaaldrich.com |

| CAS Number | 267648-20-4 chemicalbook.combldpharm.com | 1008-95-3 nih.gov |

| Appearance | Not specified in search results | Solid sigmaaldrich.com |

| SMILES | CC1=C(OC=N1)C2=CC=C(C=C2)N uni.lu | Nc1ccc(cc1)-c2cnco2 sigmaaldrich.com |

| InChI Key | DSYHPMBYDBNIHN-UHFFFAOYSA-N uni.lu | SLJBMRSOKUTXDF-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methyl-1,3-oxazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-10(13-6-12-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYHPMBYDBNIHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267648-20-4 | |

| Record name | 4-(4-methyl-1,3-oxazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. For 4-(4-Methyl-1,3-oxazol-5-yl)aniline, both ¹H and ¹³C NMR would provide definitive evidence for its constitution and offer insights into its conformational preferences.

Although specific experimental spectra for this compound are not widely published, a predicted spectrum can be constructed based on well-established chemical shift principles and data from analogous structures such as 4-methyl-2,5-diphenyloxazole and various aniline (B41778) derivatives. rsc.orgresearchgate.netbeilstein-journals.org

¹H NMR: The proton spectrum is expected to show distinct signals for each type of proton. The protons on the p-substituted benzene (B151609) ring would likely appear as two doublets (an AA'BB' system), characteristic of 1,4-disubstitution. The single proton on the oxazole (B20620) ring (at position 2) would resonate as a singlet in the aromatic region. The methyl group protons would produce a sharp singlet in the aliphatic region (around 2.0-2.5 ppm), while the amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. rsc.orgresearchgate.net

¹³C NMR: The carbon spectrum would complement the proton data. It is expected to show ten distinct signals, corresponding to each unique carbon atom in the molecule. The oxazole ring carbons would have characteristic shifts, with the carbon atom between the oxygen and nitrogen (C2) appearing at a lower field than the other ring carbons. The methyl carbon would be found in the high-field (aliphatic) region. The six carbons of the aniline ring would appear in the aromatic region, with their chemical shifts influenced by the electron-donating amine group and the electron-withdrawing oxazole substituent. researchgate.netchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aniline -CH (ortho to NH₂) | 6.7-6.9 (d) | 114-116 |

| Aniline -CH (meta to NH₂) | 7.2-7.4 (d) | 128-130 |

| Oxazole -CH (C2) | 7.9-8.1 (s) | 150-152 |

| Methyl (-CH₃) | 2.3-2.5 (s) | 12-15 |

| Amine (-NH₂) | 3.5-5.0 (br s) | N/A |

| Aniline -C (ipso, C-NH₂) | N/A | 145-148 |

| Aniline -C (ipso, C-Oxazole) | N/A | 125-128 |

| Oxazole -C (C4, C-CH₃) | N/A | 138-140 |

| Oxazole -C (C5, C-Aniline) | N/A | 132-135 |

Note: Predicted values are based on analogous structures and general chemical shift theory. Actual experimental values may vary based on solvent and other conditions.

Utilization of Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignments

Key Expected Vibrational Modes:

N-H Vibrations: The primary amine group (-NH₂) is expected to show two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. An N-H bending (scissoring) vibration is anticipated around 1600-1650 cm⁻¹. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations from the benzene and oxazole rings are expected above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹. researchgate.net

Ring Vibrations: C=C stretching vibrations within the aromatic ring typically occur in the 1450-1600 cm⁻¹ region. The C=N stretching of the oxazole ring is also expected in this region, often around 1630 cm⁻¹. researchgate.net The C-O-C stretching of the oxazole ether linkage would likely be found in the 1000-1250 cm⁻¹ range. researchgate.net

Methyl Group Vibrations: Asymmetric and symmetric bending vibrations of the -CH₃ group are expected near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Asymmetric & Symmetric Stretch | Amine (N-H) | 3300 - 3500 |

| Stretch | Aromatic (C-H) | 3000 - 3100 |

| Stretch | Aliphatic (C-H) | 2850 - 3000 |

| Stretch | Ring (C=C, C=N) | 1450 - 1650 |

| Scissoring Bend | Amine (N-H) | 1600 - 1650 |

| Asymmetric Bend | Methyl (C-H) | ~1450 |

| Symmetric Bend | Methyl (C-H) | ~1375 |

| Stretch | Ring Ether (C-O-C) | 1000 - 1250 |

Note: These are general ranges. Coupling of vibrations can lead to shifts from the expected values.

Electronic Structure Elucidation via Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing insight into its conjugated systems. The UV-Vis spectrum of this compound is dominated by the electronic structure of the aniline and oxazole chromophores.

Aniline itself typically exhibits two primary absorption bands corresponding to π→π* transitions: one intense band around 230 nm and a weaker, structured band (the "benzenoid" band) around 280 nm. researchgate.netnist.gov In this compound, the phenyl ring is conjugated with the oxazole ring. This extended conjugation is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted aniline. The spectrum would also be influenced by n→π* transitions originating from the non-bonding electrons on the nitrogen and oxygen atoms of the heterocycle and the aniline nitrogen. These transitions are typically weaker in intensity than π→π* transitions. The exact positions of the absorption maxima (λ_max) are sensitive to the solvent polarity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural details of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

For this compound (C₁₀H₁₀N₂O), the monoisotopic mass is 174.07932 Da. uni.lu The molecular ion peak (M⁺˙) in an electron ionization (EI) mass spectrum would therefore be observed at m/z 174. In accordance with the nitrogen rule, the presence of two nitrogen atoms results in an even nominal molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with high precision. Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 175. uni.lu

The fragmentation pattern would provide evidence for the connectivity of the two rings. Common fragmentation pathways would involve:

Cleavage of the bond between the phenyl and oxazole rings, leading to fragments corresponding to the aminophenyl cation and the methyl-oxazole radical, or vice versa.

Loss of small, stable neutral molecules from the oxazole ring, such as carbon monoxide (CO), hydrogen cyanide (HCN), or an acetonitrile (B52724) radical (•CH₂CN).

Rearrangements and subsequent fragmentations characteristic of substituted anilines.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀N₂O |

| Monoisotopic Mass | 174.07932 Da |

| [M]⁺ m/z | 174.07877 |

| [M+H]⁺ m/z | 175.08660 |

| [M+Na]⁺ m/z | 197.06854 |

| [M+K]⁺ m/z | 213.04248 |

Data sourced from PubChem predictions. uni.lu

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Geometry

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise, unambiguous data on bond lengths, bond angles, and torsional angles. researchgate.net

This analysis would confirm the planarity of the individual oxazole and phenyl rings and, crucially, determine the dihedral angle between them, which describes their relative orientation. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonds involving the amine group's hydrogen atoms and the nitrogen or oxygen atoms of neighboring molecules. While no public crystal structure data for this specific compound is currently available, the technique remains the gold standard for absolute structural confirmation.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental results are compared against the theoretical values calculated from the proposed molecular formula to validate its empirical and molecular integrity.

For this compound, with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.19 g/mol , the theoretical elemental composition can be calculated.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 68.99% |

| Hydrogen | H | 1.008 | 10 | 10.08 | 5.79% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 16.09% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.18% |

| Total | 174.193 | 100.00% |

An experimental result from a CHN analyzer that closely matches these theoretical percentages would provide strong evidence for the correctness of the assigned molecular formula.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for both the purification and purity assessment of synthesized compounds. For this compound, several techniques are applicable.

Column Chromatography: Following its synthesis, crude this compound would typically be purified using column chromatography with a silica (B1680970) gel stationary phase and a solvent system like ethyl acetate/hexane. beilstein-journals.orgeasycdmo.com

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress and for determining the purity of column fractions. The compound's purity is indicated by the presence of a single spot with a characteristic retention factor (R_f) under a specific eluent system.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reverse-phase mode (e.g., C18 column with a water/acetonitrile or water/methanol mobile phase), is the preferred method for quantitative purity analysis. A pure sample of this compound would yield a single, sharp peak in the chromatogram. The area of this peak, as a percentage of the total area of all peaks, provides a precise measure of its purity. HPLC is also a powerful tool for separating it from any potential positional isomers, such as 3-(4-methyl-1,3-oxazol-5-yl)aniline (B8573395) or 4-(5-methyl-1,3-oxazol-4-yl)aniline, which would likely have different retention times due to subtle differences in polarity.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics to model the electronic structure and energy of molecules.

Density Functional Theory (DFT) Studies for Electronic Structure

DFT is a powerful and widely used computational method for investigating the electronic structure of molecules. In a typical study, the geometry of 4-(4-Methyl-1,3-oxazol-5-yl)aniline would be optimized to find its most stable three-dimensional arrangement of atoms. This involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. From this optimized structure, various electronic properties like total energy, dipole moment, and the distribution of electrons can be determined. There are currently no published DFT studies specifically for this molecule.

Frontier Molecular Orbital (FMO) Theory Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netmalayajournal.org A smaller gap generally suggests higher reactivity. A specific FMO analysis for this compound has not been reported.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a color-coded map where different colors represent different electrostatic potential values, indicating regions that are electron-rich (nucleophilic, typically colored red) or electron-poor (electrophilic, typically colored blue). MEP maps are instrumental in predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. malayajournal.org No MEP maps for this compound are available in the current literature.

Charge Distribution and Reactivity Predictions

The distribution of atomic charges throughout a molecule is key to understanding its reactivity. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charge on each atom. This information helps in predicting which atoms are more likely to participate in chemical reactions. For instance, atoms with a significant negative charge are potential sites for electrophilic attack, while those with a positive charge are susceptible to nucleophilic attack. Specific charge distribution data for this compound is not documented.

Molecular Modeling and Dynamics Simulations

These methods are used to study the physical movements and conformational changes of molecules over time.

Conformational Analysis and Energy Minimization

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For this compound, this would involve studying the rotation around the bond connecting the aniline (B41778) and oxazole (B20620) rings. Energy minimization calculations are performed for each conformer to determine their relative stability. The conformer with the lowest energy is the most stable and likely to be the most populated at equilibrium. Such a detailed conformational analysis for this compound has not been published.

Intermolecular Interactions and Adsorption Behavior

The way molecules of this compound interact with each other and with other substances is governed by a network of weak intermolecular forces. These interactions, while individually weak, collectively determine the crystal packing, solubility, and adsorption characteristics of the compound.

Detailed studies on structurally similar oxazole derivatives have shown that even in the presence of potential hydrogen bond donors and acceptors, a significant contribution to the cohesion energies comes from more diffuse and less specific interactions. mdpi.com For this compound, the primary sites for interaction are the aniline nitrogen, the oxazole nitrogen and oxygen atoms, and the aromatic rings.

The potential intermolecular interactions for this compound include:

Hydrogen Bonding: The amine group (-NH₂) of the aniline moiety can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors.

π-π Stacking: The presence of both a phenyl and an oxazole ring allows for π-π stacking interactions, which are common in aromatic compounds and contribute to crystal stability.

The adsorption behavior of this compound on various surfaces would be influenced by these same intermolecular forces. For instance, its ability to adsorb onto a metallic or polymeric surface would depend on the specific interactions between the functional groups of the molecule and the surface atoms.

Computational methods are employed to quantify the energetics of these interactions. Two common approaches are the PIXEL method and wavefunction-based methods like Hartree-Fock (HF). mdpi.com The PIXEL method calculates the interaction energy by partitioning it into coulombic, polarization, dispersion, and repulsion components. ias.ac.in The HF method, often used within the CrystalExplorer software, calculates the total interaction energy based on four key components: electrostatic, polarization, dispersion, and exchange-repulsion. mdpi.com

A breakdown of the interaction energy components for a related oxazole system is presented in the table below, illustrating the contribution of each force to the total interaction energy.

| Interaction Energy Component | Description |

|---|---|

| Eele (Electrostatic) | Arises from the interaction between the static charge distributions of the molecules. |

| Epol (Polarization) | Results from the distortion of the electron cloud of one molecule by the electric field of another. |

| Edis (Dispersion) | Originates from the instantaneous fluctuations in electron density, leading to temporary dipoles. |

| Erep (Repulsion) | The short-range repulsive force that prevents molecules from collapsing into each other. |

Validation and Correlation of Theoretical Predictions with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This correlation ensures that the computational methods accurately represent the real-world behavior of the molecule.

For this compound, several experimental techniques can be used to validate theoretical findings:

X-ray Crystallography: This technique provides the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and the geometry of intermolecular contacts. These experimental geometric parameters can be directly compared with the optimized geometry obtained from theoretical calculations, such as Density Functional Theory (DFT). For instance, the geometry of the oxazole ring in related compounds has been shown to be quite typical, with characteristic patterns of shorter and longer bonds that are in general agreement with the chemical formula. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of a molecule. DFT calculations can predict these vibrational frequencies. A strong correlation between the calculated and experimental IR spectra, as has been demonstrated for other aniline derivatives, confirms the accuracy of the computational model in describing the molecule's vibrational modes and functional groups. mdpi.com

Collision Cross Section (CCS) Measurements: Ion mobility-mass spectrometry can experimentally determine the CCS of an ion, which is a measure of its size and shape in the gas phase. This experimental value can be compared with predicted CCS values calculated from the molecule's theoretical structure. Such data is available for this compound. uni.lu

The following table presents a comparison of predicted collision cross section values for different adducts of this compound. These theoretical values await experimental verification to validate the computational models used.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 175.08660 | 135.0 |

| [M+Na]⁺ | 197.06854 | 144.5 |

| [M-H]⁻ | 173.07204 | 141.5 |

| [M+NH₄]⁺ | 192.11314 | 154.2 |

| [M+K]⁺ | 213.04248 | 142.6 |

| [M+H-H₂O]⁺ | 157.07658 | 128.1 |

| [M+HCOO]⁻ | 219.07752 | 160.0 |

| [M+CH₃COO]⁻ | 233.09317 | 149.5 |

By integrating theoretical calculations with experimental results, a comprehensive and validated understanding of the chemical and physical properties of this compound can be achieved. This synergy is essential for the rational design of new materials and for predicting the behavior of the compound in various applications.

Reactivity and Chemical Transformations

Reactions of the Aniline (B41778) Moiety: Functional Group Modifications

The primary amino group of the aniline moiety in 4-(4-methyl-1,3-oxazol-5-yl)aniline is a key site for a variety of functional group modifications, including acylation, sulfonylation, and diazotization.

Acylation: The nucleophilic amino group readily reacts with acylating agents such as acetic anhydride (B1165640) to form the corresponding acetamide. wpmucdn.comlibretexts.org This reaction is often used to protect the amino group, reducing its activating effect and preventing unwanted side reactions during electrophilic substitution on the aromatic ring. libretexts.org The general mechanism involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. wpmucdn.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base like pyridine, yields the corresponding sulfonamide. cbijournal.comrsc.org This transformation is significant in medicinal chemistry, as the sulfonamide group is a common pharmacophore. cbijournal.com Visible-light-mediated methods for the sulfonylation of anilines with sulfonyl fluorides have also been developed, offering a mild and modifiable approach. frontiersin.org

Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures leads to the formation of a diazonium salt. organic-chemistry.org These diazonium salts are highly versatile intermediates that can undergo a variety of subsequent reactions. For instance, they are precursors for the Sandmeyer reaction to introduce halides, the Schiemann reaction for fluorination, and can be used in azo coupling reactions to form azo dyes. organic-chemistry.org

Reactions of the 1,3-Oxazole Heterocycle: Ring Stability and Derivatization

The 1,3-oxazole ring in this compound exhibits a degree of aromaticity and is generally stable. However, it can undergo reactions that either maintain the ring system or lead to its cleavage under certain conditions.

Ring Stability: The stability of the oxazole (B20620) ring can be influenced by substituents and reaction conditions. For example, 5-hydroxyoxazoles can be unstable and prone to hydrolytic ring-opening and decarboxylation. cdnsciencepub.comnih.gov The presence of stabilizing groups is therefore crucial for maintaining the heterocyclic core during chemical transformations.

Derivatization: Direct functionalization of the oxazole ring can be challenging due to the potential for competing reactions on the aniline ring. However, methods for the selective derivatization of oxazoles have been developed. For instance, lithiation of 2-methyloxazoles can be controlled to occur at the 5-position or at the methyl group, providing a handle for introducing various substituents. nih.gov Copper-catalyzed methods have been employed for the direct functionalization of the C-4 position of oxazoles in the synthesis of oxazolo[4,5-c]quinolines. nih.gov

Electrophilic and Nucleophilic Substitution Reactions

The electronic properties of both the aniline and oxazole rings govern the regioselectivity of electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The amino group of the aniline moiety is a strong activating group, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. wikipedia.orgbyjus.com Since the para position is occupied by the oxazole ring, electrophilic substitution on this compound is expected to occur primarily at the positions ortho to the amino group (C-3 and C-5). cdnsciencepub.comcdnsciencepub.comresearchgate.net Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. To control the reactivity and prevent polysubstitution, the amino group is often acylated to an amide, which is a less powerful activating group. libretexts.org

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally difficult unless there are strong electron-withdrawing groups on the ring. However, the oxazole ring itself can be subject to nucleophilic attack under certain conditions, potentially leading to ring-opening. Concerted SNAr mechanisms have been proposed for reactions on electron-deficient heterocycles. cdnsciencepub.com

Oxidation and Reduction Pathways of this compound

The aniline and oxazole moieties can undergo distinct oxidation and reduction reactions.

Oxidation: The aniline moiety is susceptible to oxidation. The oxidation of N-aryl-N-(arylsulfonyl)hydroxylamines can lead to the formation of N-aryl-NO-bis(arylsulfonyl)hydroxylamines. rsc.org The oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines has been achieved using potassium persulfate. nih.gov The oxidation of N-arylacrylamides can lead to the formation of oxindoles and other heterocyclic systems through radical cascade cyclizations. nih.gov

Reduction: The most common synthesis of anilines involves the reduction of the corresponding nitroarenes. youtube.comchemeurope.comorganic-chemistry.orgwikipedia.org Therefore, this compound can be prepared by the reduction of 4-(4-methyl-1,3-oxazol-5-yl)nitrobenzene. A variety of reducing agents can be employed for this transformation, including metals in acidic media (e.g., Fe/HCl, SnCl2), and catalytic hydrogenation (e.g., H2/Pd-C). chemeurope.comwikipedia.orgcommonorganicchemistry.com The choice of reagent can be critical to avoid the reduction of other functional groups.

Cyclization and Condensation Reactions for Scaffold Expansion

The bifunctional nature of this compound allows for its use in various cyclization and condensation reactions to construct more complex heterocyclic systems.

Pictet-Spengler Reaction: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. wikipedia.org While the direct substrate is a β-arylethylamine, derivatives of this compound could potentially undergo analogous cyclization reactions to form fused heterocyclic systems. rsc.orgdntb.gov.uamdpi.comresearchgate.net

Quinolone Synthesis: Anilines are key starting materials for the synthesis of quinolines and quinolones. organic-chemistry.orgorganic-chemistry.orgiipseries.org For example, the Combes quinoline (B57606) synthesis involves the reaction of an aniline with a β-diketone, while the Doebner-von Miller reaction utilizes an α,β-unsaturated carbonyl compound. iipseries.org Thus, this compound could be a precursor to novel quinoline derivatives bearing an oxazole substituent.

Condensation with Carbonyl Compounds: The amino group can condense with carbonyl compounds to form imines (Schiff bases). These imines can then undergo further reactions, such as cyclizations or serve as intermediates in multicomponent reactions. chemeurope.com

Strategies for Selective Derivatization of this compound

Achieving selective derivatization of this compound requires careful consideration of the relative reactivity of the different positions on the molecule.

Selective N-Functionalization: The amino group is typically the most nucleophilic site. Selective N-acylation or N-sulfonylation can be achieved under standard conditions. wpmucdn.comlibretexts.orgcbijournal.com These reactions can also serve to protect the amino group, thereby allowing for subsequent functionalization at other positions.

Selective C-H Functionalization: Regioselective C-H functionalization of the aromatic ring is directed by the amino group, favoring the ortho positions. youtube.com To achieve functionalization at other positions, such as the oxazole ring, directing groups or specific catalysts may be necessary. For instance, palladium-catalyzed direct arylation has been used for the C7-arylation of benzoxazoles, guided by a hydroxyl group at the C6 position. youtube.com

Protecting Group Strategies: The use of protecting groups is a crucial strategy for the selective derivatization of this molecule. Acylation of the amino group to form an amide is a common approach to moderate its activating effect and direct electrophilic substitution. libretexts.org This allows for more controlled reactions on the aromatic ring. Subsequent deprotection restores the amino functionality.

Academic Research Applications and Insights

Role as a Key Intermediate in Organic Synthesis

The inherent reactivity of the aniline (B41778) and oxazole (B20620) moieties makes 4-(4-Methyl-1,3-oxazol-5-yl)aniline a versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, enabling the construction of more complex molecular architectures.

Synthesis of Complex Organic Molecules

While direct literature on the use of this compound is limited, the application of structurally similar oxazole and imidazole-containing anilines as intermediates in the synthesis of complex, biologically active molecules is well-documented in patent literature. For instance, related compounds such as 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline are crucial intermediates in the preparation of kinase inhibitors, which are a class of targeted cancer therapeutics. This suggests a strong potential for this compound to serve a similar role in the synthesis of novel pharmaceutical agents. The general synthetic approach often involves the coupling of the aniline nitrogen with a suitable electrophile, while the oxazole ring can be further functionalized or act as a key pharmacophoric element.

A plausible synthetic route to this compound itself involves the reduction of the corresponding nitro compound, 5-(4-nitrophenyl)-4-methyl-1,3-oxazole. This reduction can be achieved using various standard reagents, as demonstrated for the synthesis of the unmethylated analogue, 4-(1,3-oxazol-5-yl)aniline (B89473). mdpi.com

Table 1: Synthesis of 4-(1,3-oxazol-5-yl)aniline (Analogue to the title compound)

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 5-(4-nitrophenyl)oxazole | Fe, HCl | Ethanol | 0 - 25°C, 17 h | 4-(oxazol-5-yl)benzenamine | 89% | mdpi.com |

| 5-(4-nitro-phenyl)-oxazole | Sn, HCl | Ethanol, Water | 20°C, 2 h | 4-oxazol-5-yl-phenylamine | 90% | mdpi.com |

This table is based on the synthesis of a related compound and is for illustrative purposes.

Building Block for Advanced Heterocyclic Scaffolds

The combination of the aniline and oxazole rings in one molecule provides a unique platform for the construction of advanced heterocyclic scaffolds. ias.ac.in The amino group of the aniline can participate in cyclization reactions to form fused heterocyclic systems, while the oxazole ring can be a part of a larger, more complex heterocyclic framework. The synthesis of oxazolo[4,5-c]quinolines from 2-(oxazol-5-yl)aniline demonstrates the utility of the oxazole-aniline core in building such complex structures. beilstein-journals.org These types of scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and synthetic drugs.

Precursor for Substituted Aniline and Oxazole Derivatives

The reactivity of both the aniline and oxazole components allows for the synthesis of a diverse library of substituted derivatives. The amino group can be readily acylated, alkylated, or diazotized to introduce a wide variety of functional groups. Furthermore, electrophilic aromatic substitution on the aniline ring can lead to further diversification. While less common, the oxazole ring can also undergo certain transformations, although this is generally more challenging. A one-pot, three-component synthesis has been developed for creating substituted meta-hetarylanilines from 1,3-diketones with heterocyclic substituents, showcasing a method to generate complex aniline derivatives. beilstein-journals.org

Applications in Materials Science

While the primary research focus on oxazole-containing anilines has been in medicinal chemistry, their structural features also suggest potential applications in materials science, particularly in the realm of polymers and functional coatings.

Precursor in Polymer Chemistry and Functional Coatings

Aniline and its derivatives are well-known monomers for the synthesis of polyaniline (PANI), a conducting polymer with a wide range of applications. The presence of the 4-methyl-1,3-oxazole substituent on the aniline ring would be expected to influence the properties of the resulting polymer. The substituent could affect the polymerization process, as well as the solubility, processability, and electronic properties of the final polymer. The synthesis of polyaniline derivatives from ortho-substituted anilines has been shown to produce polymers with altered surface morphologies and sensitivities, suggesting that a polymer derived from this compound could exhibit unique characteristics. nih.govrsc.org Functional coatings, which are thin layers of material that provide specific properties to a surface, are another area where this compound could find use. frontiersin.org The ability to form polymers and the inherent functionality of the oxazole ring could be leveraged to create coatings with tailored properties.

Investigations into Polymerization Mechanisms and Properties

The polymerization of aniline derivatives can proceed through various mechanisms, leading to polymers with different structures and properties. The steric and electronic effects of the 4-methyl-1,3-oxazol-5-yl group would likely play a significant role in the polymerization of this compound. Research into the polymerization of other substituted anilines has shown that the nature of the substituent can influence the polymer's morphology, from heterogeneous hierarchical structures to spherical structures. nih.govrsc.org A systematic study of the polymerization of this compound would be necessary to understand these effects and to explore the potential of the resulting polymer in applications such as sensors or electronic devices.

Table 2: Characterization of Polyaniline Derivatives from Substituted Anilines

| Monomer | Polymer Morphology | Key Properties | Potential Applications | Reference |

| 2-(1-methylbut-2-en-1-yl)aniline | Heterogeneous hierarchical to spherical | Soluble in organic solvents, high sensitivity to moisture and ammonia (B1221849) | Chemical sensors | nih.govrsc.org |

| Aniline | Nanofibers | High conductivity, good environmental stability | Conducting materials, sensors, electrochromic devices |

This table provides examples of how substituents on the aniline monomer can affect the properties of the resulting polyaniline.

Design Principles for Advanced Material Systems

The design of advanced materials leverages the unique chemical structures of molecules like this compound to achieve specific functional properties. The core design principles revolve around the strategic incorporation of the oxazole and aniline moieties into larger molecular or polymeric architectures.

The oxazole ring is a key building block in the synthesis of functional polymers and complex molecular scaffolds. For instance, poly(2-oxazoline)s (POx) are a class of polymers recognized for their potential in biomedical applications. nih.gov Research into POx has demonstrated that their properties can be finely tuned by modifying their structure. Key design principles include adjusting the hydrophobicity and architecture of the polymer chains to control interactions with biological systems, such as the rate of cellular uptake. nih.gov The structural versatility and stability of the oxazole ring system make it a valuable component for creating next-generation polymer therapeutics. nih.gov

Furthermore, the six-membered ring analogue, poly(2-oxazine)s, which have an additional methylene (B1212753) group in the backbone compared to poly(2-oxazoline)s, exhibit greater flexibility and slightly higher hydrophobicity. researchgate.net This highlights a critical design principle: modification of the polymer backbone, even subtly, can significantly alter the material's physical properties. researchgate.net Oxazoles are also employed as reactants in complex chemical reactions like dearomative cycloadditions to build intricate, three-dimensional molecular scaffolds, demonstrating their utility in creating materials with unique topographies for advanced applications. acs.org The aniline group, with its reactive amine functionality, provides a convenient point for polymerization or for grafting the molecule onto other structures, enabling the creation of functionalized materials.

Corrosion Inhibition Studies of Oxazole-Aniline Derivatives

Oxazole-aniline derivatives have emerged as a promising class of corrosion inhibitors, particularly for protecting metals like steel in acidic environments. Their effectiveness stems from their inherent molecular structure, which facilitates strong adsorption onto metal surfaces.

Mechanism of Adsorption and Film Formation on Metal Surfaces

The primary mechanism by which oxazole-aniline derivatives protect against corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. semanticscholar.orgnih.gov This adsorption process can involve both physical and chemical interactions. derpharmachemica.com

The protective film formation is driven by several features of the oxazole-aniline structure:

Heteroatoms: The presence of nitrogen and oxygen atoms in the oxazole ring, as well as the nitrogen atom in the aniline group, provides lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms on the surface. researchgate.net

π-Electrons: The aromatic nature of both the oxazole and phenyl rings allows for π-electron interactions with the metal surface, further strengthening the adsorption. nih.govthepharmajournal.com

Adsorption Modes: The process can begin with weaker physical adsorption (physisorption) involving forces like van der Waals interactions and hydrogen bonding. nih.gov This can be followed by or occur concurrently with chemisorption, which involves the formation of stronger coordinate bonds between the inhibitor molecule and the metal surface. derpharmachemica.com The value of the Gibbs free energy of adsorption (ΔG°ads) helps to distinguish between these mechanisms. derpharmachemica.com

This adsorption layer acts as a barrier, blocking the active sites on the metal surface where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) would typically occur. nih.gov

Influence of Molecular Structure and Substituents on Inhibition Efficiency

The specific molecular structure of an oxazole-aniline derivative plays a critical role in determining its effectiveness as a corrosion inhibitor. nih.govthepharmajournal.com The structure-activity relationship (SAR) is a key area of study to optimize inhibitor performance. nih.gov

Key structural factors include:

The Heterocyclic Ring: The oxazole ring itself is a fundamental contributor to the inhibition properties due to its aromaticity and heteroatom content. nih.govthepharmajournal.com

Functional Groups and Substituents: The aniline moiety provides an additional site for interaction with the metal. nih.govthepharmajournal.com The amino (-NH₂) group is an electron-donating group that can increase the electron density on the molecule, enhancing its ability to bond with the metal surface. thepharmajournal.com The presence and position of other substituents on the phenyl or oxazole rings can significantly alter the electronic properties and steric hindrance of the molecule, thereby affecting its adsorption and inhibition efficiency. nih.govnih.gov For example, studies on related heterocyclic compounds show that increasing the alkyl chain length of substituents can enhance inhibition efficiency.

A study on 3-(1,3-oxazol-5-yl)aniline (B119962) (3-OYA), an isomer of the title compound, demonstrated that the combination of the oxazole ring and the aniline moiety leads to high inhibitory efficacy. nih.govthepharmajournal.com

Electrochemical and Gravimetric Characterization of Inhibition Performance

The performance of oxazole-aniline derivatives as corrosion inhibitors is quantified using various experimental techniques.

Gravimetric (Weight Loss) Method: This traditional method involves measuring the weight loss of a metal coupon after immersion in a corrosive solution with and without the inhibitor over a period of time. derpharmachemica.com The inhibition efficiency (IE%) can be calculated from the reduction in the corrosion rate.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the metal/solution interface. By applying a small AC perturbation, a Nyquist plot is generated. An increase in the diameter of the semicircle on the Nyquist plot, which corresponds to an increase in the charge transfer resistance (Rct), indicates the formation of an insulating inhibitor film on the metal surface and thus effective corrosion inhibition. researchgate.netresearchgate.net

Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the metal and measuring the resulting current. The polarization curves (Tafel plots) can determine the corrosion potential (Ecorr) and corrosion current density (icorr). A significant reduction in icorr in the presence of the inhibitor signifies its effectiveness. researchgate.net PDP studies can also classify the inhibitor as anodic, cathodic, or mixed-type by observing its effect on the anodic and cathodic branches of the curve. researchgate.net Oxazole derivatives are often found to act as mixed-type inhibitors. semanticscholar.org

Research on 3-(1,3-oxazol-5-yl)aniline (3-OYA) showed a remarkable inhibition efficiency of 93.5% at a concentration of just 0.5 mM in a 1 M HCl solution, as determined by these methods. derpharmachemica.comthepharmajournal.com

Table 1: Inhibition Performance of a Related Oxazole-Aniline Derivative

| Compound | Concentration (mM) | Medium | Inhibition Efficiency (IE%) | Reference |

|---|---|---|---|---|

| 3-(1,3-oxazol-5-yl)aniline (3-OYA) | 0.5 | 1 M HCl | 93.5% | derpharmachemica.comthepharmajournal.com |

Thermodynamic and Kinetic Aspects of Adsorption Processes

Understanding the thermodynamics and kinetics of the adsorption process is crucial for elucidating the corrosion inhibition mechanism.

Adsorption Isotherms: To understand the interaction between the inhibitor molecules and the metal surface, experimental data are often fitted to various adsorption isotherms, such as Langmuir, Temkin, or Frumkin. The Langmuir isotherm is frequently found to be applicable to oxazole derivatives, which assumes the formation of a monolayer of inhibitor on the metal surface. semanticscholar.orgderpharmachemica.com

Thermodynamic Parameters: The Gibbs free energy of adsorption (ΔG°ads) is a key thermodynamic parameter calculated from the adsorption isotherm. Its value indicates the spontaneity of the adsorption process (a negative value signifies spontaneity). The magnitude of ΔG°ads also provides insight into the mechanism of adsorption. Generally, values around -20 kJ/mol or less positive are indicative of physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. derpharmachemica.com Studies on oxazole-aniline derivatives have indicated that both physical and chemical adsorption mechanisms can occur. derpharmachemica.com

Kinetic Parameters: The effect of temperature on inhibition efficiency provides information on the stability of the adsorbed film and allows for the calculation of kinetic parameters like the activation energy (Ea) of the corrosion process. acs.org An increase in inhibition efficiency with temperature typically suggests chemisorption, while a decrease suggests physisorption. For 3-OYA, the inhibition efficiency was found to decrease with rising temperature, suggesting a process that includes physisorption. semanticscholar.orgderpharmachemica.com

Biological Activity Mechanisms and Molecular Interactions

The oxazole scaffold is a recognized pharmacophore present in numerous natural products and synthetic compounds with a wide array of biological activities. semanticscholar.orgthepharmajournal.com By extension, this compound and its derivatives are of interest for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govthepharmajournal.comresearchgate.net

The mechanism of action for these biological activities often involves specific molecular interactions with biological targets like enzymes and proteins. nih.gov

Anticancer Activity: Oxazole derivatives have been shown to exert anticancer effects through various mechanisms. They can act as inhibitors of crucial cellular machinery, such as tubulin protein, thereby disrupting microtubule formation and inducing apoptosis in cancer cells. nih.govnih.gov Other identified targets include signal transducer and activator of transcription 3 (STAT3), DNA topoisomerases, and various protein kinases. nih.gov Molecular docking studies, a computational method to predict the binding orientation and affinity of a molecule to a target, have been used to validate these interactions and guide the design of more potent oxazole-based anticancer agents. nih.govnih.gov

Anti-inflammatory Activity: Some oxazole derivatives exhibit anti-inflammatory properties by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). researchgate.net

Antimicrobial Activity: The antibacterial effects of certain oxazole derivatives have been attributed to the inhibition of essential bacterial enzymes like DNA gyrase. derpharmachemica.com This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. derpharmachemica.com

Enzyme Inhibition Mechanisms

The oxazole-aniline scaffold is a key feature in the design of various enzyme inhibitors. Although specific inhibition data for this compound is scarce, studies on related molecules, particularly those where the aniline nitrogen is acylated or part of a larger heterocyclic system, reveal its importance in targeting enzyme active sites.

One major area of investigation is in the development of kinase inhibitors. The 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline ring systems are foundational scaffolds for numerous approved kinase inhibitors targeting enzymes like the Epidermal Growth Factor Receptor (EGFR). nih.gov In these structures, the aniline portion serves as a crucial hydrogen-bonding anchor within the ATP-binding site of the kinase.

In a separate line of research, derivatives of the isomeric 1,3,4-oxadiazole (B1194373) ring have been explored as potent enzyme inhibitors. For example, a series of 1,3,4-oxadiazole derivatives were designed as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in Alzheimer's disease. nih.gov The mechanism involves the oxadiazole ring acting as a bioisostere for other chemical groups and participating in key interactions within the enzyme's active site. Similarly, other oxadiazole derivatives have been identified as inhibitors of xanthine (B1682287) oxidase (XO), a target for treating gout, demonstrating a mixed-type inhibition mechanism. nih.gov These examples highlight the versatility of the oxazole and aniline components in establishing inhibitory interactions with diverse enzymes.

Molecular Interactions with Specific Biological Receptors and Proteins

Molecular docking and co-crystal structure analyses of compounds containing the oxazole-aniline moiety have elucidated the specific interactions that drive their biological activity. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and π-stacking.

For instance, in studies of 4-anilinoquinazoline derivatives as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the aniline moiety is consistently observed forming a critical hydrogen bond with a methionine residue (Met793 in EGFR) in the hinge region of the kinase domain. ijcce.ac.ir The phenyl ring of the aniline group extends into a hydrophobic pocket, where substitutions can be made to enhance potency and selectivity.

In the case of 1,3,4-oxadiazole-based GSK-3β inhibitors, X-ray crystallography revealed that the heterocyclic ring and its substituents form multiple hydrogen bonds with key residues such as Arg880 and Thr1010 in the active site. nih.gov The phenyl group, analogous to the one in the oxazole-aniline scaffold, engages in favorable hydrophobic interactions that contribute significantly to the binding affinity.

These molecular interaction studies underscore the role of the aniline NH group as a primary hydrogen bond donor and the phenyl-oxazole system as a versatile scaffold for engaging with both polar and non-polar sub-pockets within a protein's binding site.

Design Principles for Bioactive Compounds Incorporating the Oxazole-Aniline Moiety

The design of new bioactive molecules often relies on established principles such as bioisosteric replacement, scaffold hopping, and structure-based design. The oxazole-aniline moiety is a valuable building block in these strategies.

Bioisosteric Replacement: The oxazole ring is often used as a bioisostere for other five-membered heterocycles or even amide bonds. This strategy aims to improve physicochemical properties, metabolic stability, or patentability while retaining the key biological interactions. For example, 1,3,4-oxadiazoles have been successfully used to replace other functional groups in the design of GSK-3β inhibitors. nih.gov

Scaffold Hybridization: This principle involves combining structural motifs from different known active compounds to create a new hybrid molecule with potentially enhanced or novel activity. The oxazole-aniline core can be linked to other pharmacophores to target specific biological endpoints. This approach was utilized in creating novel xanthine oxidase inhibitors by hybridizing different known inhibitor scaffolds. nih.gov

Structure-Based Drug Design: With the availability of protein crystal structures, the oxazole-aniline scaffold can be computationally docked into a target's active site. This allows for the rational design of substitutions on both the aniline and oxazole rings to maximize binding affinity and selectivity, as demonstrated in the development of various kinase inhibitors. ijcce.ac.irresearchgate.net

The synthetic accessibility of the oxazole-aniline core, often prepared from substituted nitroaromatics or through cyclization reactions, further enhances its utility as a versatile starting point for creating diverse chemical libraries for biological screening. easycdmo.com

Mechanistic In Vitro Investigations at the Cellular and Subcellular Levels

Derivatives of the 1,3-oxazole core have been the subject of numerous in vitro studies to determine their effects on cancer cell lines and to probe their mechanisms of action. These investigations provide a window into the potential cellular activities of compounds built around the oxazole-aniline scaffold.

A study on novel N-(4-cyano-1,3-oxazol-5-yl)sulfonamides, which feature a substituted oxazole ring, evaluated their anticancer activity against the NCI-60 panel of human cancer cell lines. nih.gov Several compounds in the series exhibited significant growth inhibition (GI50) against multiple cell lines at a 10 μM concentration.

| Compound | Target Cell Line Subpanel | Effect |

|---|---|---|

| 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | CNS Cancer (SNB-75, SF-539) | Cytostatic Effect biointerfaceresearch.com |

| 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide | Non-Small Cell Lung Cancer (HOP-92) | Anti-proliferative Activity biointerfaceresearch.com |

| N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide | Non-Small Cell Lung Cancer (NCI-H226) | Cytotoxic Activity biointerfaceresearch.com |

| N-(4-cyano-1,3-oxazol-5-yl)sulfonamide derivatives (Compounds 2 and 10) | NCI-60 Panel | Growth Inhibition nih.gov |

Further mechanistic work using COMPARE analysis, a bioinformatics tool, suggested that the anticancer activity of some of these oxazole sulfonamides may stem from the disruption of microtubule formation, a mechanism shared by established anticancer agents like vinblastine (B1199706) and paclitaxel. nih.gov Other studies on different oxazole derivatives have investigated their potential to induce apoptosis and cause cell cycle arrest in cancer cells.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For bioactive molecules incorporating the oxazole-aniline moiety, SAR studies have provided clear guidance for chemical modifications.

In the context of 4-anilinoquinazoline EGFR inhibitors, SAR is well-defined:

Aniline C4-Position: The aniline nitrogen's connection at the C4 position of the quinazoline (B50416) core is essential for activity.

Substitutions on the Aniline Ring: Small, electron-withdrawing groups (e.g., halogens) at the meta-position (C3') of the aniline ring often enhance inhibitory activity. Bulky substitutions can be used to confer selectivity for or against certain kinases. chemicalbook.com

For the 1,3,4-oxadiazole-based xanthine oxidase inhibitors, SAR analysis of a synthesized library of compounds revealed that:

Hydrophobicity is Key: The potency of the inhibitors was strongly correlated with the presence of a hydrophobic group at the 4'-position of a terminal phenyl ring. nih.gov

The Oxadiazolone Moiety: This part of the molecule was critical for binding to the molybdenum center in the enzyme's active site through hydrogen bonds with residues like Arg880 and Thr1010. nih.gov

These examples demonstrate that both the aniline and oxazole portions of the scaffold are amenable to chemical modification, allowing for the fine-tuning of a compound's biological profile. The specific substitution patterns required for optimal activity are highly dependent on the topology and chemical nature of the target protein's binding site.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 4-(4-methyl-1,3-oxazol-5-yl)aniline and its derivatives is a cornerstone for its further investigation and application. While established methods exist, future research will likely focus on the development of more efficient, cost-effective, and environmentally benign synthetic routes. researchgate.net This includes the exploration of one-pot reactions, catalysis using earth-abundant metals, and the use of greener solvents and reaction conditions. nih.gov For instance, the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs), is a prominent strategy for creating oxazole-based compounds and could be further optimized for sustainability. nih.gov The development of novel synthetic pathways will not only improve accessibility to this compound but also allow for the facile generation of a diverse library of analogues for structure-activity relationship (SAR) studies. tandfonline.comsemanticscholar.org

Integration with Advanced Characterization Techniques (e.g., operando spectroscopy)

To gain a deeper understanding of the behavior of this compound in various processes, the integration of advanced characterization techniques is crucial. Operando spectroscopy, which allows for the real-time analysis of materials under actual working conditions, is a particularly promising avenue. wikipedia.orghidenanalytical.com This technique can provide invaluable insights into reaction mechanisms, catalyst behavior, and the dynamic evolution of the compound's structure and properties during a chemical transformation or within a functional material. catalysis.blogyoutube.com By combining techniques like Raman spectroscopy, infrared (IR) spectroscopy, and X-ray absorption spectroscopy with simultaneous performance measurements, researchers can establish direct structure-property-activity relationships. catalysis.blogchemcatbio.org

Enhanced Predictive Modeling and Artificial Intelligence in Compound Design

Exploration of New Reactivity Profiles and Catalytic Transformations

The oxazole (B20620) ring and the aniline (B41778) moiety in this compound offer a rich playground for exploring new chemical reactions. numberanalytics.com Future research should focus on uncovering novel reactivity profiles of this compound, such as its participation in cycloaddition reactions, C-H activation, and cross-coupling reactions. acs.org Furthermore, the compound itself or its metal complexes could be investigated as catalysts for various organic transformations. The electronic properties of the oxazole ring, influenced by the methyl and aniline substituents, could be tuned to modulate its catalytic activity and selectivity. numberanalytics.com

Expanded Applications in Emerging Technologies (e.g., optoelectronics, catalysis, smart materials)

The unique electronic and structural features of this compound make it a promising candidate for a range of emerging technologies. Its aromatic and heterocyclic nature suggests potential applications in optoelectronics, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent sensors. mdpi.com The aniline group provides a site for polymerization, opening the door to the creation of novel conductive polymers or smart materials that respond to external stimuli. Furthermore, its ability to coordinate with metal ions could be exploited in the design of new catalysts for industrial processes. semanticscholar.org

Advanced Mechanistic Elucidation of Biological and Material Interactions

A deeper understanding of how this compound interacts with biological systems and materials at a molecular level is paramount for its rational design and application. nih.gov For its potential use in medicine, detailed mechanistic studies are needed to identify its specific molecular targets and pathways of action. nih.gov This involves a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, with computational modeling to visualize and understand the binding interactions with proteins or nucleic acids. researchgate.net Similarly, in materials science, elucidating the intermolecular interactions and self-assembly behavior of this compound is key to designing materials with tailored properties.

Interdisciplinary Research Opportunities Involving this compound

The full potential of this compound can only be realized through collaborative efforts that bridge different scientific disciplines. semanticscholar.org Chemists, biologists, material scientists, and computational scientists must work in concert to explore the multifaceted nature of this compound. For example, the development of new anticancer agents based on this scaffold would require expertise in synthetic chemistry, pharmacology, and clinical research. biointerfaceresearch.comresearchgate.net Likewise, the creation of novel electronic devices would necessitate collaboration between organic chemists and materials engineers. ossila.com Such interdisciplinary approaches will undoubtedly lead to groundbreaking discoveries and innovative applications for this versatile molecule.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Methyl-1,3-oxazol-5-yl)aniline, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : A typical synthesis involves condensation reactions between substituted oxazole precursors and aniline derivatives. For example, a protocol adapted from oxazolone synthesis () uses THF as a solvent under mild stirring at room temperature. Critical steps include:

- Precursor activation : Reacting 4-ethoxymethylene oxazolone derivatives with substituted anilines.

- Solvent choice : THF or ethyl acetate for improved solubility and crystallization.

- Crystallization : Ethyl acetate is preferred for obtaining high-purity crystals (yield ~82%) .

Microwave-assisted methods () or nucleophilic substitution pathways () may also be employed, emphasizing controlled stoichiometry and inert atmospheres to avoid side reactions.

Q. Table 1: Synthetic Route Comparison

Q. How is the purity and structural integrity of this compound typically verified?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and absence of impurities.

- X-ray crystallography : Single-crystal diffraction (e.g., SHELX refinement) resolves bond lengths and angles, critical for validating planar oxazole-aniline conjugation .

- Chromatography : HPLC or TLC to assess purity, with ethyl acetate/hexane mobile phases .

- Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound derivatives, and how can SHELX software address these?

- Methodological Answer : Challenges include:

- Disorder in aromatic rings : Common in planar structures due to π-π stacking.

- Hydrogen bonding networks : Requires precise modeling of N–H···O interactions (e.g., in , N(2)–H(2A)···O(1) bonds).

- Twinned crystals : SHELXL’s TWIN command handles twin-law refinement .

Steps for SHELX refinement :

Data integration : Use SHELXC for scaling and outlier removal.

Structure solution : SHELXD for dual-space methods in low-symmetry space groups.

Hydrogen placement : Riding models for non-polar H atoms; isotropic refinement for amino groups .

Q. How do electronic and steric effects of the oxazolyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic effects : The oxazole’s electron-withdrawing nature activates the aniline’s para position for electrophilic substitution. Delocalization across C7–N1–C9–C10–N2 (bond lengths 1.29–1.42 Å) enhances conjugation, as seen in .

- Steric effects : The 4-methyl group hinders ortho-substitution, directing reactivity to meta positions.

- Methodology : DFT calculations (e.g., Gaussian09) or Hammett σ constants predict regioselectivity. Experimental validation via Suzuki-Miyaura coupling with aryl halides under Pd catalysis .

Q. What intermolecular interactions dominate the crystal packing of this compound derivatives?

- Methodological Answer :

- Hydrogen bonding : N–H···O interactions (e.g., 2.8–3.0 Å in ) form 1D chains .

- π-π stacking : Centroid distances of ~3.6 Å between oxazole and aromatic rings stabilize 2D networks .

- Van der Waals interactions : Methyl groups contribute to hydrophobic packing.

Validation : Mercury (CCDC) or OLEX2 visualize packing; PLATON checks for voids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.